OXE Receptor Antagonism: 5-(2-Ethoxyphenyl)oxazolidin-2-one Exhibits 2,000-Fold Higher Potency than Closest Structural Analog
In direct head-to-head antagonist assays at the OXE receptor in human neutrophils, 5-(2-ethoxyphenyl)oxazolidin-2-one demonstrates an IC50 of 6 nM against 5-oxo-ETE-induced calcium mobilization, compared to 11,800 nM for the closely related analog CHEMBL2332560 [1]. This represents a 1,967-fold increase in potency attributable specifically to the 2-ethoxyphenyl substitution pattern [2].
| Evidence Dimension | OXE receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | CHEMBL2332560: 11,800 nM |
| Quantified Difference | 1,967-fold more potent |
| Conditions | Human neutrophil 5-oxo-ETE-induced calcium mobilization assay, 2 min incubation |
Why This Matters
This dramatic potency differential validates the non-substitutable nature of the 2-ethoxyphenyl moiety for OXE receptor-targeted research applications, justifying procurement of this specific compound over generic oxazolidinones.
- [1] BindingDB. (n.d.). BDBM50054793 (CHEMBL3341972): Antagonist activity at OXE receptor in human neutrophils. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50431180 (CHEMBL2332560): Antagonist activity at OXE receptor in human neutrophils. Retrieved from BindingDB. View Source
